Home > Products > Screening Compounds P127622 > Aurora A Inhibitor I
Aurora A Inhibitor I - 1158838-45-9

Aurora A Inhibitor I

Catalog Number: EVT-283867
CAS Number: 1158838-45-9
Molecular Formula: C31H31ClFN7O2
Molecular Weight: 588.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
N-(2-chlorophenyl)-4-[[2-[4-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]anilino]-5-fluoro-4-pyrimidinyl]amino]benzamide is a member of benzamides.
Source and Classification

Aurora A Inhibitor I is derived from the class of compounds known as imidazo[4,5-b]pyridine derivatives. These compounds were designed through structure-based drug design to selectively inhibit Aurora A while minimizing effects on other Aurora kinases, such as Aurora B and C. The classification of this compound falls under small-molecule inhibitors that are ATP-competitive, meaning they compete with ATP for binding to the active site of the kinase.

Synthesis Analysis

Methods and Technical Details

The synthesis of Aurora A Inhibitor I involves multiple steps, primarily focusing on the modification of imidazo[4,5-b]pyridine scaffolds. The synthetic pathway typically includes:

  1. Initial Derivatization: Starting from imidazo[4,5-b]pyridine, various substituents are introduced at specific positions to enhance selectivity for Aurora A.
  2. Cocrystallization Studies: To understand the binding interactions, cocrystallization with the Aurora A kinase is performed. This helps in elucidating the binding mode and optimizing the chemical structure for improved efficacy.
  3. Biological Evaluation: Following synthesis, compounds undergo biological assays to evaluate their inhibitory potency against Aurora A kinase activity.

For example, one study synthesized a series of pyrimidine-based derivatives that demonstrated effective inhibition of Aurora A kinase activity (IC50 values ranging from 7.1 nM to 24.1 nM) while exhibiting favorable pharmacokinetic properties .

Molecular Structure Analysis

Structure and Data

The molecular structure of Aurora A Inhibitor I features a core imidazo[4,5-b]pyridine ring system with various substituents that enhance its specificity and potency against Aurora A. The key structural elements include:

  • Imidazo[4,5-b]pyridine Core: This heterocyclic compound forms the backbone of the inhibitor.
  • Substituents: Modifications at positions such as C7 or N1 are critical for achieving selectivity for Aurora A over other isoforms.

Crystallographic studies have shown that these inhibitors occupy the ATP-binding site of Aurora A, forming critical hydrogen bonds with residues in the active site .

Chemical Reactions Analysis

Reactions and Technical Details

Aurora A inhibitors undergo several chemical reactions during their synthesis and biological evaluation:

  • Nucleophilic Substitution: Key reactions involve nucleophilic substitutions at various positions on the imidazo[4,5-b]pyridine scaffold to introduce functional groups that enhance binding affinity.
  • Hydrogen Bonding Interactions: Inhibitors form hydrogen bonds with specific amino acids in the active site of Aurora A, which is crucial for their inhibitory action.
  • Enzymatic Assays: These reactions are assessed through enzymatic assays measuring the inhibition of autophosphorylation at critical sites (e.g., Thr288) within the kinase .
Mechanism of Action

Process and Data

The mechanism by which Aurora A Inhibitor I exerts its effects involves competitive inhibition of ATP binding to the kinase. Key steps include:

  1. Binding to Active Site: The inhibitor binds to the ATP-binding pocket of Aurora A, preventing ATP from interacting with the enzyme.
  2. Inhibition of Phosphorylation: This binding inhibits the phosphorylation of downstream targets essential for mitotic progression, leading to cell cycle arrest.
  3. Induction of Apoptosis: Prolonged inhibition can lead to mitotic defects and ultimately trigger apoptotic pathways in cancer cells.

Data from studies indicate that inhibitors like LY3295668 show significant selectivity for Aurora A over other kinases (e.g., >2000-fold selectivity over Aurora B), leading to effective mitotic arrest in cancer cell lines .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Aurora A Inhibitor I exhibits several important physical and chemical properties:

  • Solubility: High aqueous solubility (e.g., 1.89 mg/mL) allows for effective biological activity in vitro.
  • LogD Value: The logD value at pH 7.4 is approximately 2.38, indicating favorable lipophilicity for cellular uptake.
  • Stability: The compound demonstrates good thermal and chemical stability under physiological conditions .
Applications

Scientific Uses

Aurora A Inhibitor I has significant applications in cancer research and therapy:

  • Cancer Treatment: It is being explored as a therapeutic agent in clinical trials for various cancers, including leukemia and solid tumors where Aurora A overexpression is noted.
  • Research Tool: The inhibitor serves as a valuable tool for studying mitotic processes and understanding the role of Aurora kinases in cancer biology.
  • Synthetic Lethality Studies: Recent research has highlighted its potential in synthetic lethality approaches when combined with inhibitors targeting tumor suppressor pathways .

Properties

CAS Number

1158838-45-9

Product Name

Aurora A Inhibitor I

IUPAC Name

N-(2-chlorophenyl)-4-[[2-[4-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]anilino]-5-fluoropyrimidin-4-yl]amino]benzamide

Molecular Formula

C31H31ClFN7O2

Molecular Weight

588.1 g/mol

InChI

InChI=1S/C31H31ClFN7O2/c1-2-39-15-17-40(18-16-39)28(41)19-21-7-11-24(12-8-21)36-31-34-20-26(33)29(38-31)35-23-13-9-22(10-14-23)30(42)37-27-6-4-3-5-25(27)32/h3-14,20H,2,15-19H2,1H3,(H,37,42)(H2,34,35,36,38)

InChI Key

AKSIZPIFQAYJGF-UHFFFAOYSA-N

SMILES

CCN1CCN(CC1)C(=O)CC2=CC=C(C=C2)NC3=NC=C(C(=N3)NC4=CC=C(C=C4)C(=O)NC5=CC=CC=C5Cl)F

Solubility

Soluble in DMSO

Synonyms

TC-S 7010; TC S 7010; TCS7010;

Canonical SMILES

CCN1CCN(CC1)C(=O)CC2=CC=C(C=C2)NC3=NC=C(C(=N3)NC4=CC=C(C=C4)C(=O)NC5=CC=CC=C5Cl)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.